molecular formula H2O9S2Z B035199 Dihydrogen oxobis(sulphato(2-)-O,O')zirconate(2-) CAS No. 19696-82-3

Dihydrogen oxobis(sulphato(2-)-O,O')zirconate(2-)

Cat. No. B035199
CAS RN: 19696-82-3
M. Wt: 301.4 g/mol
InChI Key: RDFNWUYMULDLCS-UHFFFAOYSA-L
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Description

“Dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-)” is a chemical compound with the molecular formula HO9S2Zr . It is also known by other identifiers and IUPAC names .


Molecular Structure Analysis

The molecular structure of “Dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-)” is based on structures generated from information available in databases . Unfortunately, the exact structure is not available due to confidentiality or lack of provision .

properties

IUPAC Name

hydron;oxozirconium(2+);disulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O4S.O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFNWUYMULDLCS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[Zr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O9S2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrogen oxobis(sulphato(2-)-O,O')zirconate(2-)

CAS RN

19696-82-3, 35674-39-6
Record name Zirconate(2-), oxobis(sulfato(2-)-kappaO,kappaO')-, hydrogen (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019696823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconate(2-), oxobis(sulfato(2-)-kappaO)-, hydrogen (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconate(2-), oxobis[sulfato(2-)-.kappa.O,.kappa.O']-, hydrogen (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zirconate(2-), oxobis[sulfato(2-)-.kappa.O]-, hydrogen (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen oxobis[sulphato(2-)-O,O']zirconate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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